

# A Technical Guide to the Chemical Properties of Didecyldimethylammonium Bromide (DDAB)

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## Compound of Interest

Compound Name: *didecyl(dimethyl)azanium bromide*

Cat. No.: *B1205313*

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Introduction: Didecyldimethylammonium bromide (DDAB), a fourth-generation dialkyl-quaternary ammonium compound (QAC), is a versatile molecule with significant applications across various scientific and industrial domains.[1] Recognized for its potent antimicrobial properties, DDAB serves as a broad-spectrum bactericide and fungicide.[1] Its utility extends to roles as a phase transfer catalyst in organic synthesis, a surfactant in the formulation of advanced materials, and a conditioning agent in personal care products.[2] This technical guide provides an in-depth overview of the core chemical properties, synthesis, mechanisms of action, and key experimental protocols relevant to DDAB, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

Didecyldimethylammonium bromide is an organic salt characterized by a central nitrogen atom covalently bonded to two decyl chains and two methyl groups, with a bromide counter-ion. Its amphipathic nature, arising from the long hydrophobic alkyl chains and the charged cationic headgroup, dictates its behavior as a surfactant. The compound typically appears as an off-white, crystalline solid at room temperature.[3][4]

Table 1: Physical and Chemical Properties of Didecyldimethylammonium Bromide

Property	Value	Source(s)
CAS Number	2390-68-3	[3][4][5]
Molecular Formula	C <sub>22</sub> H <sub>48</sub> BrN	[3][4][5]
Molecular Weight	~406.53 g/mol	[3][5][6]
Appearance	White to off-white solid; powder or chunks	[3][4]
Melting Point	70 - 151 °C (Reported values vary)	[6][7]
Density	~0.9680 g/cm <sup>3</sup>	[4]

| Solubility | Soluble in methanol [[7] |

## Synthesis and Manufacturing

The industrial synthesis of DDAB is typically achieved through the alkylation of a secondary or tertiary amine. A common and practical method involves the reaction of decyl bromide with dimethylamine, which is a readily available and cost-effective raw material.

### Experimental Protocol 1: Synthesis of DDAB via Alkylation of Dimethylamine

This protocol is a generalized procedure based on established synthesis methods.[8]

#### 1. Materials:

- Decyl bromide
- Aqueous dimethylamine solution (e.g., 38-40%)
- An inorganic base (e.g., aqueous sodium hydroxide solution)
- Organic solvent (optional, e.g., benzene)
- Acidic extractant for purification (e.g., dilute sulfuric acid)

## 2. Procedure:

- **Reaction Initiation:** In a suitable reaction vessel equipped with a stirrer, reflux condenser, and temperature control, charge decyl bromide and the aqueous dimethylamine solution.
- **Initial Stirring:** Stir the mixture vigorously at room temperature (20-25°C) for a minimum of 45-60 minutes to initiate the primary alkylation.[8]
- **Controlled Heating:** Gradually heat the reaction mixture to approximately 92-94°C at a controlled rate (e.g., not exceeding 1.5°C/min).[8]
- **Base Addition:** Once the target temperature is reached, slowly add the aqueous solution of the inorganic base (e.g., sodium hydroxide) to the reaction mixture. This step neutralizes the hydrobromide formed and drives the reaction to completion.
- **Reaction Completion & Phase Separation:** Maintain the temperature and continue stirring until the reaction is complete. Upon cessation of stirring, an organic layer containing the product will separate.
- **Purification:** Separate the organic layer. Purify the crude DDAB by treating it with an inorganic acid extractant to remove unreacted amines and other impurities.[8]
- **Isolation:** Remove any residual water or solvent, typically via vacuum distillation, to yield the final product.

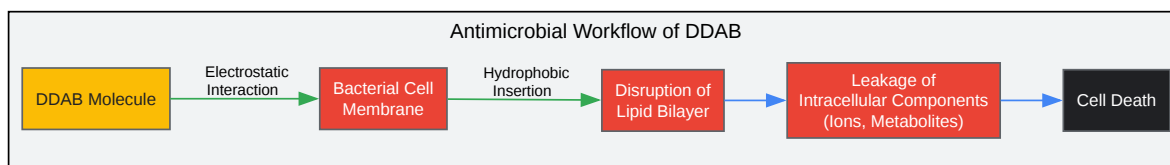
## Mechanism of Action

DDAB's biological and chemical activities are primarily rooted in its structure as a cationic surfactant. Its mechanisms of action include direct antimicrobial effects and the induction of specific immunological responses.

## Antimicrobial Action

As a QAC, DDAB's primary antimicrobial mechanism involves the disruption of microbial cell membranes.[1] The positively charged cationic headgroup of DDAB interacts electrostatically with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of its

two long, hydrophobic decyl chains into the lipid bilayer, which disrupts the membrane's structural integrity. This leads to the dissociation of the lipid bilayer, increased membrane permeability, and the subsequent leakage of essential intracellular components like potassium ions and nucleic acids, ultimately resulting in cell death.[1][9][10]

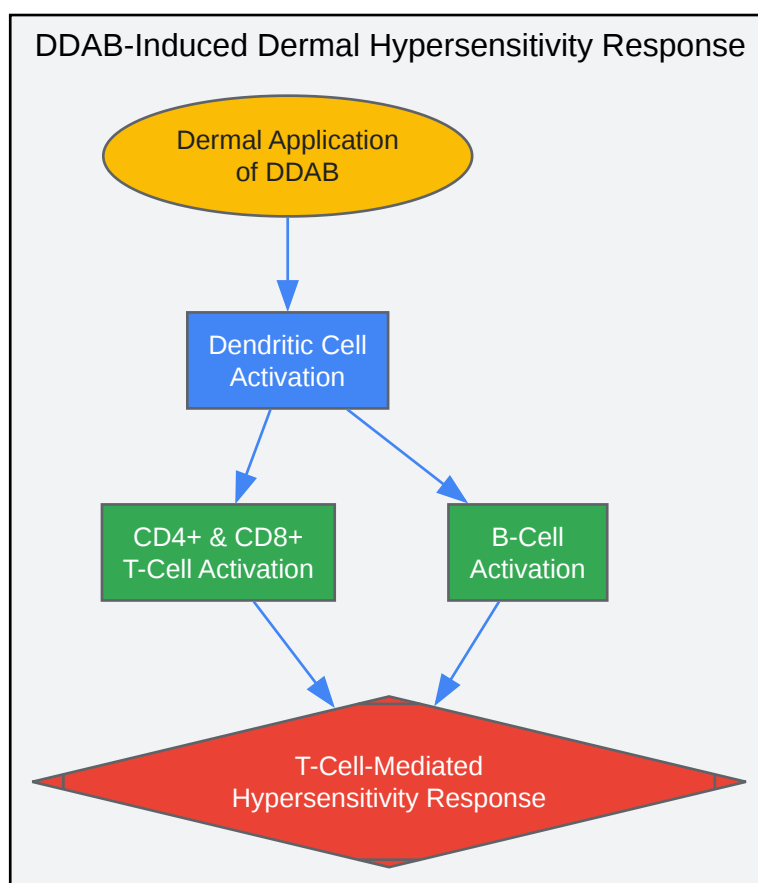


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Caption: Workflow illustrating the antimicrobial action of DDAB against bacterial cells.

## Immunological Effects

Beyond its direct antimicrobial effects, DDAB has been shown to modulate the immune system, particularly upon dermal exposure. Studies in murine models indicate that topical application of DDAB can induce a T-cell-mediated hypersensitivity response.[1] This response is characterized by a significant, dose-responsive increase in the population of activated immune cells, including CD4+ T-cells, CD8+ T-cells, B-cells, and dendritic cells, within the draining lymph nodes.[1] This suggests that DDAB can act as a sensitizer, capable of initiating a complex immune cascade.



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Caption: Logical pathway of the DDAB-induced T-cell-mediated hypersensitivity response.

## Key Experimental Methodologies

Evaluating the efficacy and safety of DDAB requires standardized experimental protocols. The following sections detail methodologies for assessing its antimicrobial activity and its potential to cause dermal sensitization.

### Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the lowest concentration of DDAB that prevents visible microbial growth.[9]

1. Principle: A serial dilution of DDAB is prepared in a liquid growth medium and inoculated with a standardized suspension of a test microorganism. The growth is assessed visually or spectrophotometrically after a defined incubation period.

2. Materials:

- DDAB stock solution of known concentration.
- Sterile liquid nutrient broth (e.g., Mueller-Hinton Broth).
- Overnight culture of the test microorganism (e.g., *E. coli*, *S. aureus*).
- Sterile 96-well microtiter plates.
- Spectrophotometer (optional, for quantitative reading).

3. Procedure:

- Preparation: Add 100  $\mu$ L of sterile broth to each well of a 96-well plate.
- Serial Dilution: Add 100  $\mu$ L of the DDAB stock solution to the first well and mix thoroughly. Transfer 100  $\mu$ L from the first well to the second, and repeat this two-fold serial dilution across the plate, discarding the final 100  $\mu$ L from the last well. This creates a gradient of DDAB concentrations. Include a positive control (broth + inoculum, no DDAB) and a negative control (broth only).
- Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard). Dilute this suspension and add a specified volume to each well (except the negative control) to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of DDAB at which there is no visible turbidity (or a significant reduction in absorbance compared to the positive control).

## Experimental Protocol 3: Murine Dermal Irritancy and Sensitization Assay

This protocol is based on the combined Local Lymph Node Assay (LLNA) to assess both irritancy and sensitization potential following dermal exposure in a mouse model.<sup>[1]</sup>

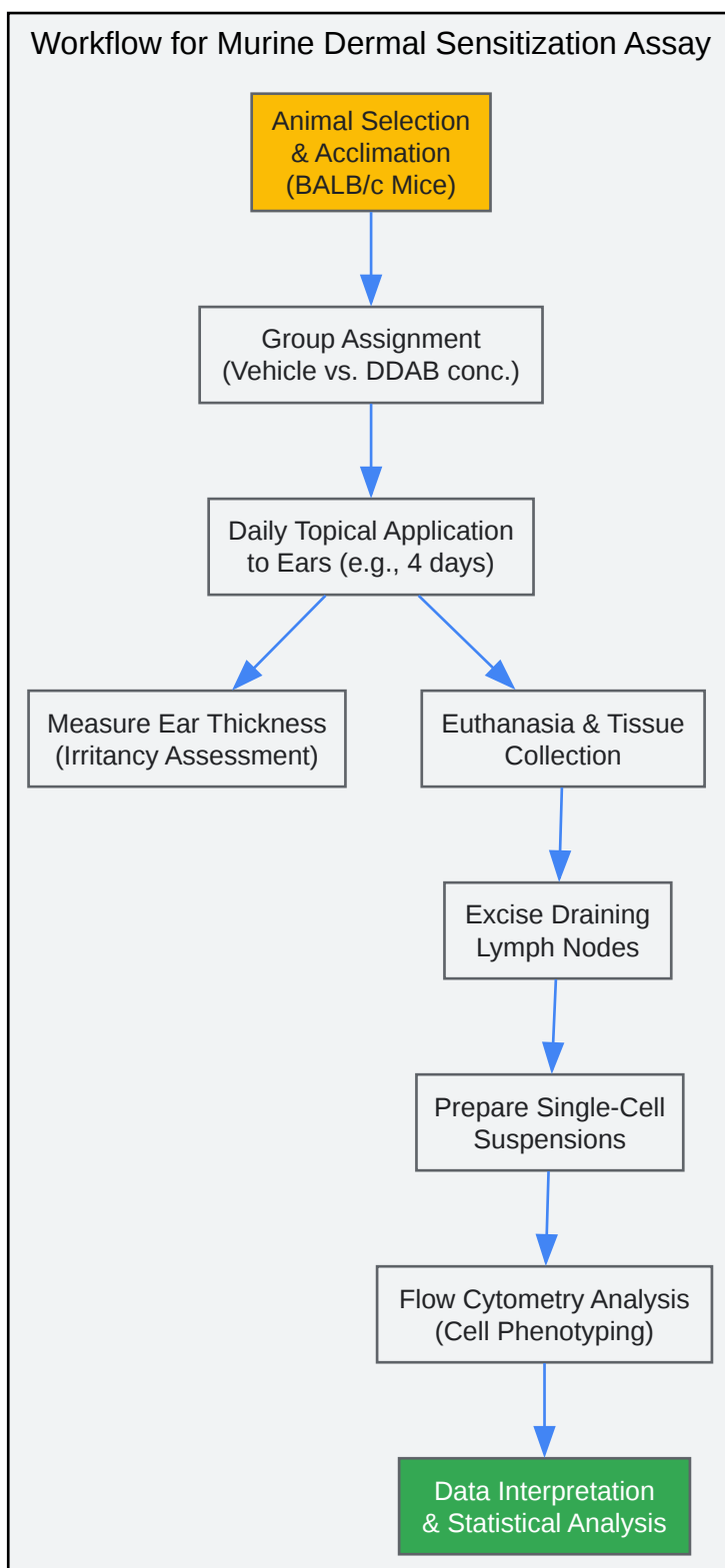
1. Principle: Irritancy is measured by the degree of ear swelling following topical application of DDAB. Sensitization is determined by measuring the proliferation and phenotypic changes of lymphocytes in the draining lymph nodes, which is indicative of an immune response.

2. Animal Model:

- BALB/c mice are often used as this strain has a T-helper 2 (TH2) bias, which is relevant for hypersensitivity studies.<sup>[1]</sup>

3. Procedure:

- Acclimation & Grouping: Acclimate animals and divide them into control (vehicle only, e.g., acetone) and test groups (different concentrations of DDAB).
- Application: On consecutive days (e.g., Day 1 through Day 4), apply a fixed volume (e.g., 25  $\mu$ L) of the vehicle or DDAB solution to the dorsal surface of both ears of each mouse.
- Irritancy Measurement: Measure ear thickness using a digital caliper before the first application and at specified time points after the final application (e.g., 24, 48, and 72 hours). The difference in thickness represents ear swelling due to irritation.
- Lymph Node Excision: At the end of the study (e.g., Day 7), humanely euthanize the animals and excise the auricular draining lymph nodes from each mouse.
- Cell Proliferation & Phenotyping: Prepare single-cell suspensions from the lymph nodes. Analyze the cells using flow cytometry to quantify the number of activated immune cells (CD4+ T-cells, CD8+ T-cells, B-cells, dendritic cells) using fluorescently labeled antibodies.
- Data Analysis: Compare the mean ear swelling and the number of activated cells in the DDAB-treated groups to the vehicle control group using appropriate statistical tests. A significant increase indicates irritancy and/or sensitization potential.



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Caption: Experimental workflow for the murine dermal irritancy and sensitization assay.



## Applications in Research and Drug Development

The unique properties of DDAB make it a valuable tool for researchers and drug development professionals.

- **Antimicrobial Agent:** It is widely used as a disinfectant and biocide in healthcare and industrial settings to control microbial contamination.[\[10\]](#)[\[11\]](#)
- **Phase Transfer Catalyst:** In organic synthesis, DDAB facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields.[\[12\]](#)
- **Drug Delivery:** As a cationic lipid, DDAB can form vesicles and liposomes. These structures are explored for encapsulating and delivering negatively charged therapeutic agents like DNA and RNA, particularly targeting tumor vessels which overexpress negative surface charges.[\[13\]](#)
- **Material Science:** DDAB is used as a surfactant to template the synthesis of nanoparticles, such as gold nanoclusters and nanocubes, and to create organized microenvironments for chemical reactions.[\[14\]](#)
- **Pharmaceutical Formulations:** Recent research explores the use of DDAB in forming Pharmaceutical Deep Eutectic Solvents (PDESs), which can enhance the solubility and biological activity of other drug compounds, potentially creating dual-function therapies.[\[15\]](#)

## Safety and Handling

DDAB is classified as a hazardous chemical and must be handled with appropriate precautions.

Table 2: GHS Hazard Information for Didecyldimethylammonium Bromide

Category	Information	Source(s)
Pictogram(s)	GHS07 (Exclamation Mark)	[5][16]
Signal Word	Warning	[5][16]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[5][16][17]

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Personnel handling DDAB should work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin, eye, and respiratory exposure.[18]

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